

Macamide B chemical structure and properties

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Compound of Interest

Compound Name: Macamide B

Cat. No.: B128727

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Macamide B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamide B, a prominent member of the unique class of N-benzylamides known as macamides, is a key bioactive constituent of the Peruvian plant *Lepidium meyenii* (maca).^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Macamide B**. It details its primary mechanism of action as a fatty acid amide hydrolase (FAAH) inhibitor and its influence on various signaling pathways, including the PI3K/AKT and ATM pathways.^{[1][3][4]} Furthermore, this document furnishes detailed experimental protocols for the extraction, isolation, and biological evaluation of **Macamide B**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Macamide B, systematically named N-benzylhexadecanamide, is characterized by a benzyl group attached to a hexadecanamide moiety. This structure is foundational to its biological activity, particularly its interaction with fatty acid amide hydrolase (FAAH).

Chemical Identifiers and Molecular Details

Property	Value	Reference
IUPAC Name	N-benzylhexadecanamide	
Synonyms	N-benzylpalmitamide, Macamide 1	
CAS Number	74058-71-2	
Molecular Formula	C23H39NO	
Molecular Weight	345.57 g/mol	

Physicochemical Properties

Property	Description	Reference
Physical Form	Powder	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	
Melting Point	Not readily available in cited literature.	
Boiling Point	Not readily available in cited literature.	
Storage	Store at -20°C for long-term stability.	

Spectral Data

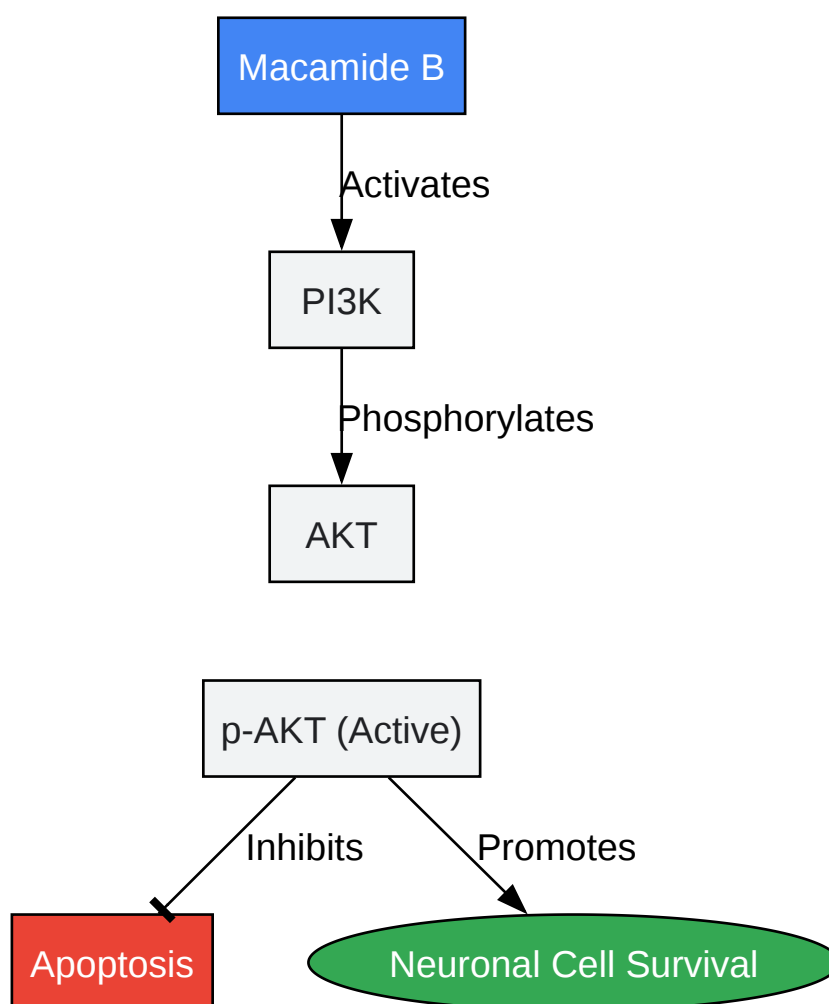
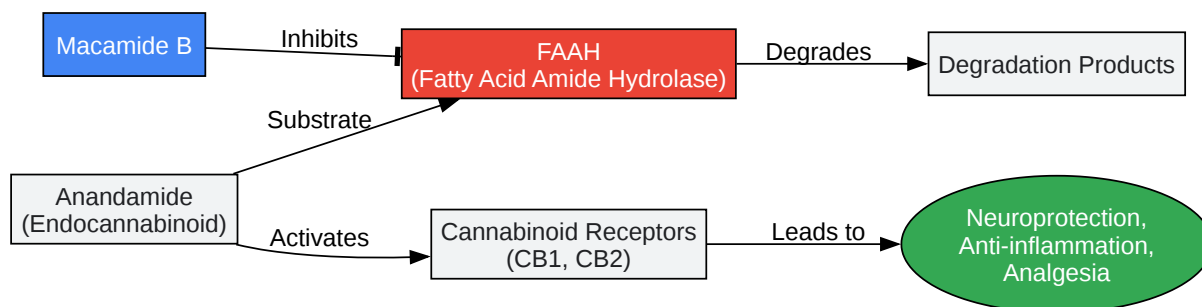
Spectroscopy	Characteristic Features	Reference
Mass Spectrometry	Molecular formula C ₂₃ H ₃₉ NO determined by ESI-MS.	
Infrared (IR)	Absorptions at ν_{max} 3302 cm ⁻¹ (N-H) and ν_{max} 1453 cm ⁻¹ (carbonyl group).	
¹³ C NMR	Amide carbonyl peak at δ C 173.13 and peaks corresponding to a monosubstituted benzene ring.	
¹ H NMR	Signals corresponding to the benzyl and hexadecanamide protons.	
UV Spectroscopy	Chromophore for a benzyl group with λ_{max} at 210 nm.	

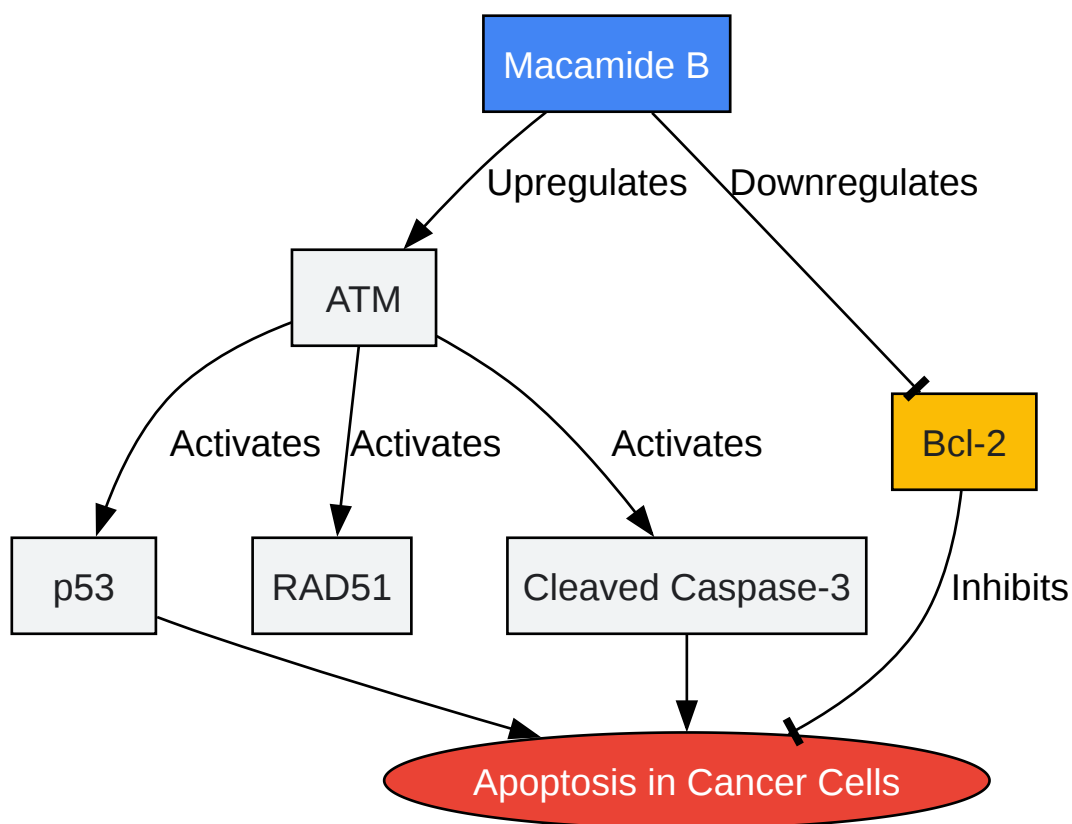
Biological Activities and Signaling Pathways

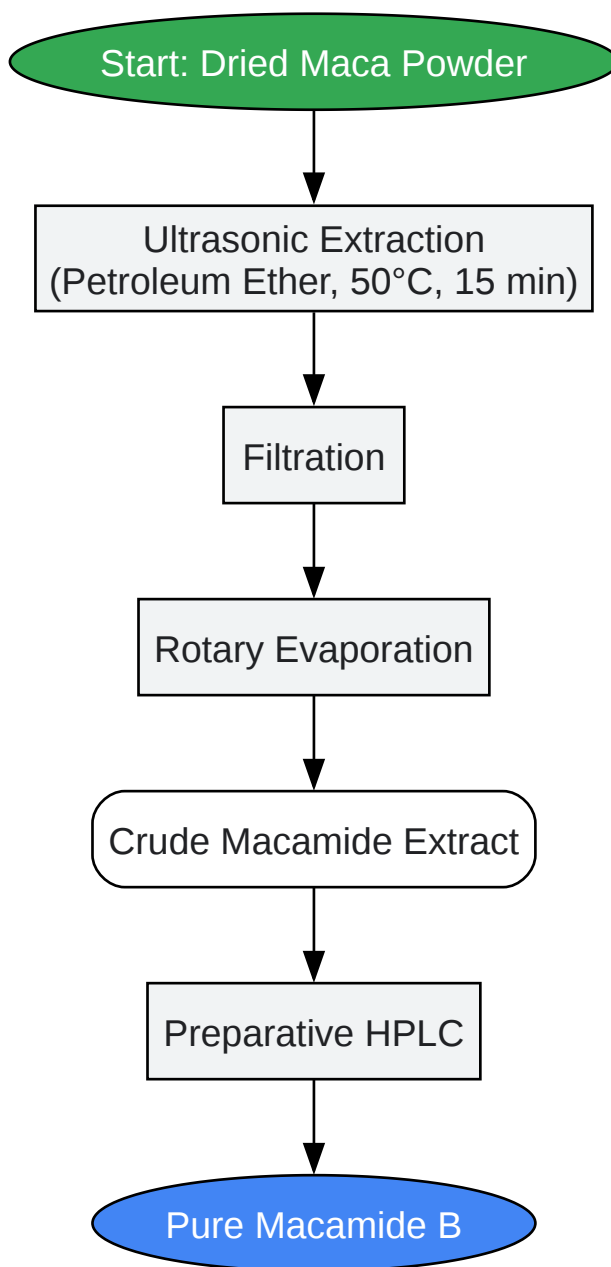
Macamide B exhibits a range of biological activities, with its neuroprotective, anti-inflammatory, and anti-fatigue properties being the most extensively studied. These effects are primarily attributed to its role as an inhibitor of fatty acid amide hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The principal mechanism of action for **Macamide B** is the inhibition of FAAH, an enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, **Macamide B** increases the synaptic levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is believed to underpin many of its therapeutic effects. The inhibition of FAAH by some macamides has been suggested to be irreversible or slowly reversible.







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